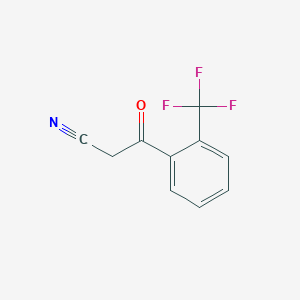

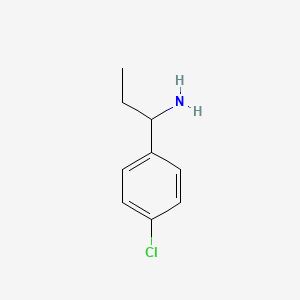

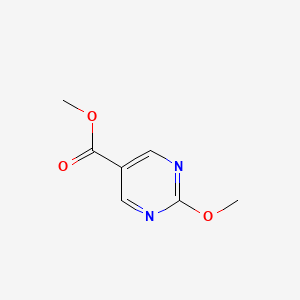

![molecular formula C7H7N3 B1315228 1-メチル-1H-イミダゾ[4,5-b]ピリジン CAS No. 39998-52-2](/img/structure/B1315228.png)

1-メチル-1H-イミダゾ[4,5-b]ピリジン

説明

It belongs to the imidazopyridine family, which combines an imidazole ring fused with a pyridine moiety. These compounds exhibit diverse biological activities and have been investigated for their therapeutic potential .

Synthesis Analysis

Several synthetic approaches exist for preparing 1-Methyl-1H-imidazo[4,5-b]pyridine. One notable method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions. This process yields 1 H-imidazo[4,5-b]pyridine derivatives in a single step with excellent yields .

Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-imidazo[4,5-b]pyridine is C₁₃H₁₂N₄. It consists of a methyl group attached to the imidazole ring, forming a fused pyridine-imidazole structure .

科学的研究の応用

中枢神経系 (CNS) 薬剤

イミダゾ[4,5-b]ピリジンは、プリンとの構造類似性から、CNS 疾患の潜在的な治療薬として研究されてきました。 これらの化合物は、GABA_A 受容体の正のアロステリックモジュレーターとして同定されており、不安、不眠症、てんかんなどの状態の治療に有益な可能性があります .

プロトンポンプ阻害薬

イミダゾ[4,5-b]ピリジンは、プロトンポンプ阻害薬 (PPI) として開発されてきました。 これらの化合物は、胃酸の産生を抑制することができ、胃食道逆流症 (GERD) や消化性潰瘍の治療に使用されています .

抗がん剤

様々な細胞経路に影響を与える能力があることから、イミダゾ[4,5-b]ピリジンは抗がん剤として研究されています。 これらの化合物は、がん細胞の増殖と生存を阻害することができ、がん治療の有望な候補となっています .

抗炎症薬

イミダゾ[4,5-b]ピリジンのいくつかの誘導体は、抗炎症作用を示し、非ステロイド系抗炎症薬 (NSAID) として研究されています。 これらの化合物は、炎症を特徴とする状態において治療上の利点をもたらす可能性があります .

抗菌剤

研究により、イミダゾ[4,5-b]ピリジン誘導体は抗菌特性を有することが明らかになっています。 これらの化合物は、様々な病原体に対して試験されており、感染症の治療における抗菌剤としての可能性を示しています .

アロマターゼ阻害薬

イミダゾ[4,5-b]ピリジンは、アロマターゼ阻害薬としても作用することが判明しています。 アロマターゼは、エストロゲン合成に関与する酵素であり、その阻害は、ホルモン依存性乳がんの治療における主要な戦略です .

作用機序

Target of Action

1-Methyl-1H-imidazo[4,5-b]pyridine is a novel compound that has been synthesized for potential medical applications It’s known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . For instance, some derivatives have shown promising results in the treatment of migraines and cancer .

Mode of Action

It’s known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells . They can activate certain proteins through the process of phosphorylation .

Biochemical Pathways

It’s known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways . For instance, they can activate proteins like IKK-ɛ and TBK1, which in turn activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

It’s known that the application of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to have a wide range of biological activities, including potential therapeutic significance .

Action Environment

It’s known that the synthesis of imidazo[4,5-b]pyridine derivatives can be influenced by various factors, including the choice of starting compounds and reaction conditions .

特性

IUPAC Name |

1-methylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-5-9-7-6(10)3-2-4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHZROBTVNDYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486213 | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39998-52-2 | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1-Methyl-1H-imidazo[4,5-b]pyridine?

A: 1-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers have investigated its reactivity and utilized it as a building block for synthesizing various derivatives.

Q2: What are some of the synthetic applications of 1-Methyl-1H-imidazo[4,5-b]pyridine?

A: Researchers have explored the reactivity of 1-Methyl-1H-imidazo[4,5-b]pyridine, particularly its 2-cyanomethyl derivative (2-Cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine). This derivative has been reacted with various reagents like isothiocyanates, nitroso compounds, acid chlorides, and thioglycolic acid to synthesize new imidazo[4,5-b]pyridine derivatives and pyrrolo[2′,1′:2,3]imidazo[4,5-b]pyridine ring systems. These reactions highlight the versatility of 1-Methyl-1H-imidazo[4,5-b]pyridine as a scaffold for generating diverse chemical libraries.

Q3: Has 1-Methyl-1H-imidazo[4,5-b]pyridine shown any potential for biological activity?

A: Derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridine, particularly those synthesized from 2-Cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine and from the oxidation of 2-Hydroxymethyl-1-methyl-1H-imidazo[4,5-b]pyridine, have undergone in vitro testing for tuberculostatic activity. This suggests that this chemical scaffold could hold promise for developing novel therapeutics.

Q4: Are there any structure-activity relationship (SAR) studies available for 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives?

A: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives with modifications at the 2-position of the 1-Methyl-1H-imidazo[4,5-b]pyridine core suggests an interest in understanding how structural changes influence biological activity. Further research focusing on systematic modifications and their impact on potency and selectivity would be valuable.

Q5: Has 1-Methyl-1H-imidazo[4,5-b]pyridine been utilized in any other research areas?

A: Beyond potential therapeutic applications, 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives have been explored as components of polymethine dyes, showcasing their potential in material science. Additionally, a radiolabeled derivative, 2-((4-(2-[11C]methoxy-4-(trifluoromethyl)phenyl)piperidin-1-yl)methyl)-1-methyl-1H-imidazo[4,5-b]pyridine ([11C]mG2P001), has been developed and investigated as a PET imaging agent for studying the metabotropic glutamate receptor 2 (mGluR2). This highlights the potential for utilizing 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives as tools in neuroscience research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

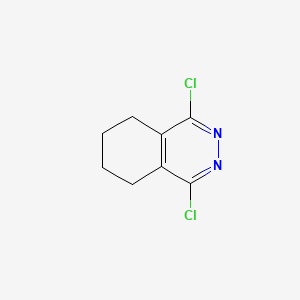

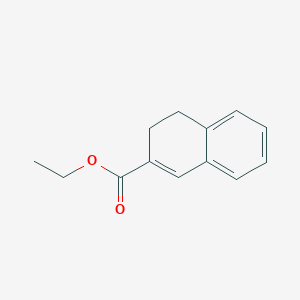

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)